molecular formula C13H12N2O2 B14209228 N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide CAS No. 825638-20-8

N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide

Katalognummer: B14209228
CAS-Nummer: 825638-20-8
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: CZROQPAVMFAMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂ It is characterized by a pyridine ring substituted with a phenyl group and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and the use of catalysts can improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antiviral activity . The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and specific applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

825638-20-8

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide

InChI

InChI=1S/C13H12N2O2/c1-9(16)15-12-8-14-13(17)7-11(12)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)(H,15,16)

InChI-Schlüssel

CZROQPAVMFAMCW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CNC(=O)C=C1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.